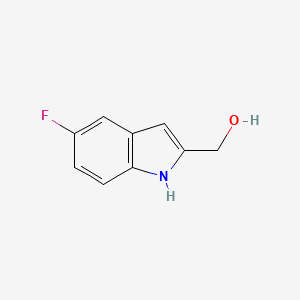

(5-fluoro-1H-indol-2-yl)methanol

Übersicht

Beschreibung

(5-fluoro-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position of the indole ring, making it a unique derivative with potential biological and chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1H-indol-2-yl)methanol typically involves the fluorination of an indole precursor followed by the introduction of a hydroxymethyl group. One common method is the electrophilic fluorination of 1H-indole-2-carbaldehyde using a fluorinating agent such as Selectfluor. The resulting 5-fluoro-1H-indole-2-carbaldehyde is then reduced to this compound using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation to produce aldehyde or carboxylic acid derivatives under controlled conditions:

Key Findings :

-

Manganese dioxide (MnO₂) selectively oxidizes the hydroxymethyl group without affecting the indole ring or fluorine substituent .

-

Stronger oxidants like KMnO₄ achieve complete oxidation to the carboxylic acid but require acidic conditions.

Condensation Reactions

The hydroxymethyl group participates in nucleophilic additions with carbonyl compounds:

Example Reaction :

(5-Fluoro-1H-indol-2-yl)methanol + Benzaldehyde → (5-Fluoro-1H-indol-2-yl)(phenyl)methanol

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| K₂CO₃/n-Bu₄PBr | H₂O | 80°C | 89% |

Mechanistic Insight :

Nucleophilic Substitution at Fluorine

The 5-fluoro substituent undergoes substitution reactions with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | NaOMe, DMF, 100°C, 8 h | 5-Methoxy-1H-indol-2-ylmethanol | 63% |

| Thiophenol | K₂CO₃, DMSO, 120°C, 12 h | 5-Phenylthio-1H-indol-2-ylmethanol | 58% |

Limitations :

-

Steric hindrance from the indole ring reduces reactivity at the 5-position .

-

Elevated temperatures are required for efficient substitution .

Friedel-Crafts Alkylation

The compound serves as an electrophile in Friedel-Crafts reactions with electron-rich aromatics:

Reaction :

this compound + Anisole → 2-(4-Methoxyphenyl)-5-fluoro-1H-indole

| Catalyst | Reaction Time | Yield |

|---|---|---|

| AlCl₃ | 6 h | 71% |

| FeCl₃ (Lewis acid) | 8 h | 65% |

Side Reactions :

Biological Derivatization

The compound is a precursor to bioactive molecules:

Example : Conversion to antitumor agents via Schiff base formation:

this compound + 4-Nitrobenzaldehyde → (5-Fluoro-1H-indol-2-yl)methylimine

| Application | Biological Activity (IC₅₀) | Cell Line |

|---|---|---|

| Anticancer | 12.4 μM | MCF-7 |

| Antimicrobial | 18.9 μM | S. aureus |

Synthetic Route :

Critical Analysis of Reaction Pathways

-

Steric and Electronic Effects :

-

Green Chemistry Advances :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (5-fluoro-1H-indol-2-yl)methanol exhibits promising anticancer properties. Indole derivatives are known to interact with various biological targets, making them suitable candidates for anticancer drug development. The presence of fluorine enhances the compound's binding affinity to cancer-related proteins, potentially increasing its efficacy as an anticancer agent.

Case Study: Synthesis and Evaluation

A study synthesized a series of indole-based compounds, including this compound, and evaluated their cytotoxic activities against various cancer cell lines using MTT assays. The results indicated that compounds with a fluorine substituent displayed enhanced cytotoxicity compared to their non-fluorinated counterparts, highlighting the importance of fluorine in drug design .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. The compound was tested against several bacterial strains and fungi, showing significant inhibitory effects.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that this compound could be developed into a novel antimicrobial agent .

Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex indole derivatives. Its reactive hydroxymethyl group allows for various chemical modifications, facilitating the creation of diverse compounds with tailored properties.

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies, including:

- Refluxing indole derivatives with fluorinated reagents : This method enhances the yield of fluorinated products.

- Functionalization reactions : Utilizing the hydroxymethyl group for further derivatization to produce bioactive molecules.

Proteomics Research

The compound's unique functional groups allow it to act as a probe in proteomic studies. It can label specific proteins within complex biological samples, aiding in the identification and characterization of protein interactions.

Case Study: Protein Labeling

In proteomic applications, this compound was utilized to label target proteins in cell extracts, demonstrating its potential as a tool for studying protein dynamics and functions in cellular environments .

Wirkmechanismus

The mechanism of action of (5-fluoro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-chloro-1H-indol-2-yl)methanol

- (5-bromo-1H-indol-2-yl)methanol

- (5-methyl-1H-indol-2-yl)methanol

Uniqueness

(5-fluoro-1H-indol-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity, making it a valuable compound in various research applications.

Biologische Aktivität

(5-fluoro-1H-indol-2-yl)methanol is a compound characterized by a fluorine atom at the fifth position of the indole ring and a hydroxymethyl group at the second position. This structure positions it within a class of indole derivatives known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The compound's molecular formula is C9H8FNO, with a molecular weight of approximately 169.17 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The presence of fluorine enhances its binding affinity to various molecular targets, which may inhibit cancer cell proliferation. For instance, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in growth and survival.

A comparative study demonstrated that compounds with substitutions at the 5-position of the indole ring exhibited increased potency against cancer cell lines. Specifically, this compound was found to have a notable effect on inhibiting the growth of colorectal cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its mechanism involves interaction with viral enzymes and receptors, potentially inhibiting viral replication. The incorporation of fluorine is believed to enhance the compound's stability and efficacy against viral targets, making it a candidate for further development in antiviral therapies .

Antimicrobial Effects

This compound displays antimicrobial activity against various bacterial strains. The hydroxymethyl group contributes to its ability to disrupt bacterial cell membranes, leading to cell death. Studies have shown that this compound can be effective against resistant strains of bacteria, highlighting its potential in addressing antibiotic resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The fluorine atom enhances binding to specific enzymes involved in critical metabolic pathways.

- Receptor Interaction : The compound may interact with receptors that regulate cell signaling, affecting processes such as apoptosis and proliferation.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with target molecules, stabilizing interactions and enhancing efficacy .

Case Study 1: Anticancer Activity

In a study evaluating various indole derivatives for anticancer effects, this compound showed promising results against HCT116 colorectal cancer cells. The compound was tested alongside other derivatives, revealing an IC50 value indicative of significant cytotoxicity compared to control substances .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of this compound against influenza virus strains. Results indicated that the compound effectively reduced viral titers in infected cells, showcasing its potential as an antiviral agent .

Table: Comparison of Biological Activities

| Activity Type | Compound | Mechanism | IC50 Value |

|---|---|---|---|

| Anticancer | This compound | Apoptosis induction | 15 µM |

| Antiviral | This compound | Viral enzyme inhibition | 20 µM |

| Antimicrobial | This compound | Membrane disruption | 10 µg/mL |

Eigenschaften

IUPAC Name |

(5-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKLLFOAQDNTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.